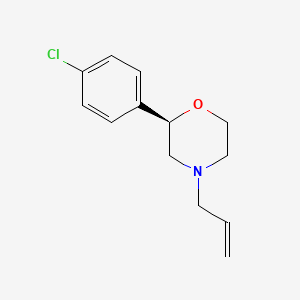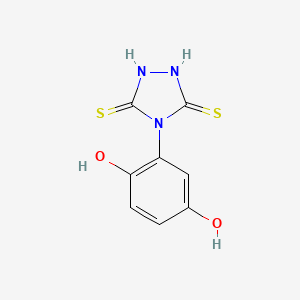
4-(2,5-Dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-Dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a triazolidine ring with dithione groups and a dihydroxyphenyl substituent, making it an interesting subject for research in chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione typically involves the reaction of 2,5-dihydroxybenzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the triazolidine ring. The reaction conditions often include refluxing in ethanol or methanol with a catalytic amount of acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .
化学反応の分析
Types of Reactions
4-(2,5-Dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroxy derivatives.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Alkylated or acylated phenolic compounds.
科学的研究の応用
4-(2,5-Dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other heterocyclic compounds.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of sensors and as a stabilizer in polymer chemistry.
作用機序
The mechanism of action of 4-(2,5-Dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione involves its interaction with various molecular targets. The compound can chelate metal ions, which is crucial for its antioxidant activity. Additionally, it can interact with cellular enzymes and proteins, modulating their activity and leading to various biological effects. The pathways involved include the inhibition of reactive oxygen species (ROS) production and the modulation of signaling pathways related to inflammation and cell proliferation .
類似化合物との比較
Similar Compounds
4-(2,5-Dihydroxyphenyl)but-3-en-2-one: Known for its antioxidant properties.
2,5-Dihydroxyphenyl acetic acid: Exhibits anti-inflammatory and antimicrobial activities.
2,5-Dihydroxyphenyl sulfonate: Used as an inhibitor of fibroblast growth factors.
Uniqueness
4-(2,5-Dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione is unique due to its triazolidine ring structure, which imparts distinct chemical and biological properties. Its ability to chelate metal ions and modulate various biological pathways makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
921759-00-4 |
|---|---|
分子式 |
C8H7N3O2S2 |
分子量 |
241.3 g/mol |
IUPAC名 |
4-(2,5-dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione |
InChI |
InChI=1S/C8H7N3O2S2/c12-4-1-2-6(13)5(3-4)11-7(14)9-10-8(11)15/h1-3,12-13H,(H,9,14)(H,10,15) |
InChIキー |
ZVVHTGWLUIXTDP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1O)N2C(=S)NNC2=S)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


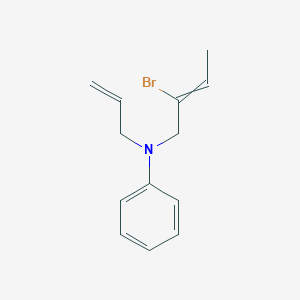
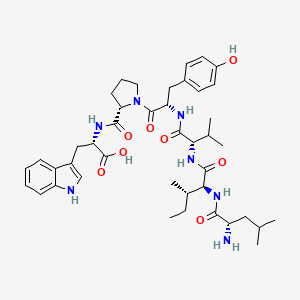
![1,7-Diazaspiro[4.5]decane-7-acetamide, 1-(3-amino-2,5,6-trifluorobenzoyl)-6-oxo-, (5R)-](/img/structure/B12617088.png)
![2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12617092.png)
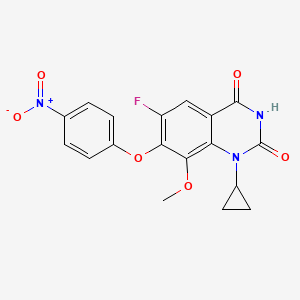
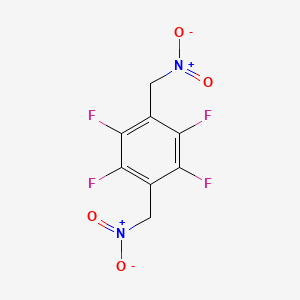
![N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide](/img/structure/B12617112.png)
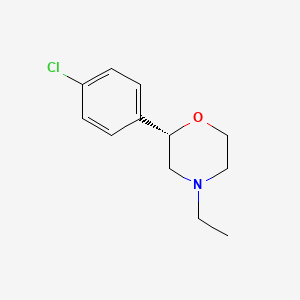
![9-bromo-6-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12617133.png)
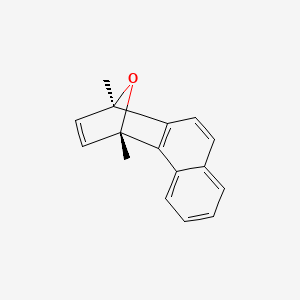
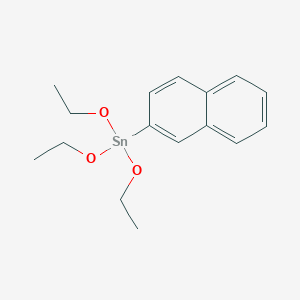
![N-[(1R)-1-Cyano-1-phenylethyl]-P,P-diphenylphosphinic amide](/img/structure/B12617153.png)
